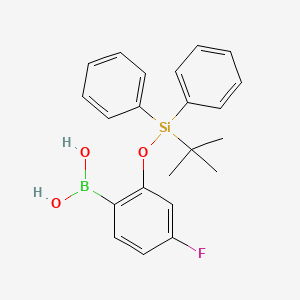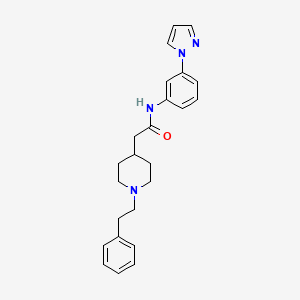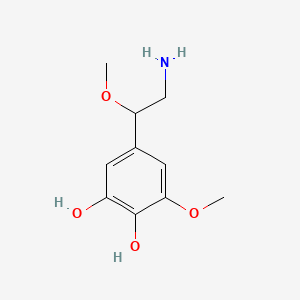
5-(2-Amino-1-methoxyethyl)-3-methoxybenzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Amino-1-methoxyethyl)-3-methoxybenzene-1,2-diol is an organic compound with the molecular formula C9H13NO3. . This compound is structurally related to noradrenaline, a neurotransmitter involved in the body’s fight-or-flight response.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-1-methoxyethyl)-3-methoxybenzene-1,2-diol can be achieved through several methods. One common approach involves the hydrogenation of 2-aminoisobutyric acid or its esters . This process typically requires a catalyst, such as palladium on carbon, and hydrogen gas under pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Amino-1-methoxyethyl)-3-methoxybenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
5-(2-Amino-1-methoxyethyl)-3-methoxybenzene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry.
Biology: The compound is studied for its role in neurotransmission and its potential effects on biological systems.
Medicine: Research into its pharmacological properties and potential therapeutic applications is ongoing.
Mécanisme D'action
The mechanism of action of 5-(2-Amino-1-methoxyethyl)-3-methoxybenzene-1,2-diol involves its interaction with molecular targets such as receptors and enzymes. It may act as an agonist or antagonist at specific receptor sites, influencing neurotransmission pathways. The exact pathways and molecular targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Noradrenaline: A neurotransmitter with a similar structure but different functional groups.
Aminomethyl propanol: An organic compound with similar functional groups but different overall structure.
Oxadiazole derivatives: Compounds with similar biological activities but different core structures.
Uniqueness
5-(2-Amino-1-methoxyethyl)-3-methoxybenzene-1,2-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural similarity to noradrenaline makes it particularly interesting for studies related to neurotransmission and pharmacology.
Propriétés
Formule moléculaire |
C10H15NO4 |
|---|---|
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
5-(2-amino-1-methoxyethyl)-3-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C10H15NO4/c1-14-8-4-6(9(5-11)15-2)3-7(12)10(8)13/h3-4,9,12-13H,5,11H2,1-2H3 |
Clé InChI |
OKDWBJZKMRQGCY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1O)O)C(CN)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


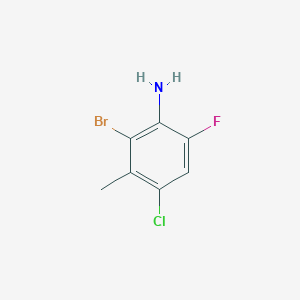
![Ethyl 2-(oxazol-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13839478.png)
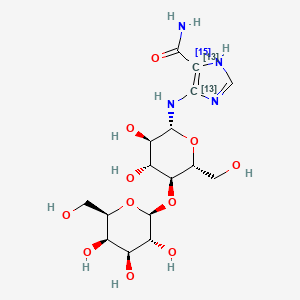
![N-[(6-Amino-2,3-dichlorophenyl)methyl]glycine Ethyl Ester Dihydrochloride; Ethyl (2-Amino-5,6-dichlorobenzyl)aminoacetate Dihydrochloride; Ethyl N-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride; USP Anagrelide Related Impurity A Dihydrochloride](/img/structure/B13839497.png)
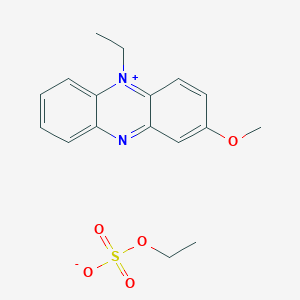


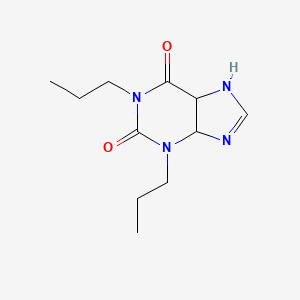
![7-Cyclopentyl-N,N-dimethyl-2-((5-(4-nitrosopiperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13839540.png)

![(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-carboxy-4-[(3R,5R)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13839549.png)
